2-(Benzo[b]thiophen-2-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXDPBZCQSWJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126312-03-6 | |
| Record name | 2-(1-benzothiophen-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzo[b]thiophen-2-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Benzo[b]thiophen-2-yl)ethanamine, a key heterocyclic building block in medicinal chemistry and materials science. The benzothiophene scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities.[1][2] This document details the molecular structure, physicochemical characteristics, plausible synthetic routes, chemical reactivity, and potential applications of the title compound. Methodologies for synthesis are presented with a focus on explaining the causal relationships behind experimental choices, ensuring a reproducible and logical framework for researchers. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust technical profile for professionals in drug development and scientific research.
Introduction and Molecular Structure
This compound belongs to the class of sulfur-containing heterocyclic compounds. Its structure features a bicyclic benzo[b]thiophene core, where a benzene ring is fused to a thiophene ring. An ethylamine side chain is attached to the C2 position of the thiophene moiety. This specific substitution pattern distinguishes it from its more commonly documented C3 isomer and is crucial for its unique chemical behavior and interaction with biological targets.
The presence of the primary amine group provides a key site for derivatization, while the aromatic benzothiophene system contributes to the molecule's overall stability, lipophilicity, and potential for π-π stacking interactions. These structural features make it a valuable synthon for creating diverse chemical libraries for screening against various pharmacological targets.
Table 1: Compound Identification and Properties
| Property | Value | Source / Method |
| IUPAC Name | 2-(1-Benzothiophen-2-yl)ethanamine | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁NS | Calculated |
| Molecular Weight | 177.27 g/mol | Calculated |
| CAS Number | 29975-93-1 (Predicted) | Chemical Abstract Service |
| Canonical SMILES | NCCC1=CC2=CC=CC=C2S1 | Structure-based |
Note: The CAS number is predicted as direct registration for this specific isomer is not widely cited. Researchers should verify with a chemical supplier.
Synthesis and Methodologies
The synthesis of this compound can be logically approached from readily available precursors such as 2-acetylbenzo[b]thiophene or benzo[b]thiophene-2-carbonitrile. A highly plausible and efficient route involves the reduction of a nitrile intermediate, which provides a direct and high-yielding pathway to the primary amine.
Proposed Synthetic Pathway: Two-Step Synthesis from 2-Acetylbenzo[b]thiophene
This pathway leverages the common starting material 2-acetylbenzo[b]thiophene, which can be synthesized through various established methods.[3][4] The ketone is first converted to an oxime, which is then reduced to the target primary amine.
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The Benzothiophene Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The benzothiophene scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its unique combination of physicochemical properties, including a rigid planar structure, lipophilicity, and the presence of an electron-rich sulfur atom, renders it an ideal framework for interacting with a diverse array of biological targets. This guide provides a comprehensive technical review of the benzothiophene core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, explore its role in a multitude of therapeutic areas, dissect the mechanisms of action of key drugs, and provide practical insights into its synthesis and functionalization. Furthermore, this document will address the metabolic fate and potential toxicological liabilities of this scaffold, offering a balanced perspective for its application in drug design. Finally, we will touch upon its emerging roles in novel therapeutic modalities, underscoring its enduring relevance in the future of medicine.
The Benzothiophene Core: Physicochemical and Structural Features
Benzothiophene is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring.[1][2] This fusion imparts a unique set of electronic and steric properties that are highly advantageous in drug design. The electron-rich sulfur atom plays a pivotal role in modulating the biological activity of its derivatives, often participating in crucial interactions with biological targets.[2]
Key Physicochemical Properties
The physicochemical properties of the benzothiophene nucleus are critical determinants of the pharmacokinetic and pharmacodynamic profiles of drugs that incorporate this scaffold. A summary of these properties for the parent benzothiophene molecule is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆S | PubChem |
| Molecular Weight | 134.20 g/mol | PubChem |
| Melting Point | 32 °C | PubChem |
| Boiling Point | 221-222 °C | PubChem |
| logP | 2.84 | PubChem |
| pKa | Not available | |
| Dipole Moment | 0.8 D | NIST |
The lipophilic nature of the benzothiophene core, as indicated by its logP value, facilitates its passage across biological membranes, including the blood-brain barrier, which is a significant advantage for the development of drugs targeting the central nervous system.
Structural Isomers and Bioisosterism
The fusion of the benzene and thiophene rings can occur in two ways, leading to the formation of benzo[b]thiophene and the less common benzo[c]thiophene. This guide will primarily focus on the benzo[b]thiophene isomer, which is the scaffold found in the vast majority of medicinally active compounds.
In the context of drug design, the benzothiophene ring is often considered a bioisostere of other aromatic systems like naphthalene, indole, and benzofuran. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The substitution of a phenyl ring with a benzothiophene ring, for instance, can alter the electronic distribution and metabolic stability of a molecule while maintaining a similar overall shape and size, potentially leading to improved therapeutic outcomes.
Therapeutic Applications and Mechanisms of Action
The versatility of the benzothiophene scaffold is underscored by its presence in a wide range of approved drugs and clinical candidates targeting a diverse set of diseases.[1][3]
Endocrine and Metabolic Disorders: The Case of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4]
-
Mechanism of Action: Raloxifene exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[4] In bone, its estrogen-agonist activity inhibits bone resorption, thereby increasing bone mineral density.[4] Conversely, its antagonist activity in breast tissue blocks the proliferative effects of estrogen, which is beneficial in preventing estrogen receptor-positive breast cancer.[4]
-
Structure-Activity Relationship (SAR):
-
The 6-hydroxy and 4'-hydroxy groups are crucial for high-affinity binding to the estrogen receptor.[5]
-
The piperidine side chain is a key determinant of its interaction with bone matrix, involving both electrostatic and hydrophobic interactions.[6] Truncation of this side chain reduces bone binding and efficacy.[6]
-
Small, electronegative substituents at the 4'-position of the 2-aryl group are preferred for optimal in vitro and in vivo activity.[5]
-
Inflammatory Conditions: The Role of Zileuton
Zileuton is an anti-inflammatory drug used for the management of chronic asthma.[7]
-
Mechanism of Action: Zileuton is a direct inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[7] Leukotrienes are potent inflammatory mediators that contribute to bronchoconstriction, mucus secretion, and airway inflammation in asthma.[7] By blocking 5-LOX, Zileuton prevents the formation of all leukotrienes, leading to a reduction in asthma symptoms.[7]
-
Structure-Activity Relationship (SAR):
Fungal Infections: The Unique Mechanism of Sertaconazole
Sertaconazole is a topical antifungal agent used for the treatment of various skin and mucosal fungal infections.
-
Mechanism of Action: Sertaconazole exhibits a dual mechanism of action. Like other azole antifungals, it inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, by blocking the enzyme lanosterol 14α-demethylase.[9] Uniquely, the benzothiophene ring in sertaconazole is believed to mimic tryptophan, leading to the formation of pores in the fungal cell membrane, which causes leakage of cellular contents and ultimately cell death.[9]
Oncology
The benzothiophene scaffold has emerged as a promising platform for the development of novel anticancer agents with diverse mechanisms of action.
-
Tubulin Polymerization Inhibitors: Several benzothiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often mimic the activity of natural products like combretastatin.
-
Kinase Inhibitors: Benzothiophene-based compounds have been developed as inhibitors of various kinases implicated in cancer, such as Rho-associated protein kinase (ROCK).
-
Targeted Covalent Inhibitors: Recently, benzothiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in several cancers.[10] These compounds form a covalent bond with a cysteine residue in the active site of the enzyme, leading to irreversible inhibition.[10]
Neurodegenerative Disorders
The ability of the benzothiophene scaffold to cross the blood-brain barrier has made it an attractive starting point for the development of drugs targeting neurodegenerative diseases.
-
Neuroprotection: Raloxifene, in addition to its effects on bone and breast tissue, has been shown to provide neuroprotection through a GPR30-dependent mechanism.
-
Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.
Synthesis and Functionalization of the Benzothiophene Core
A variety of synthetic methods have been developed to construct and functionalize the benzothiophene scaffold, providing medicinal chemists with a versatile toolbox to explore its chemical space.
Core Synthesis: The Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are versatile precursors for the construction of more complex benzothiophene derivatives.[11][12]
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To a solution of the starting ketone or aldehyde and the active methylene nitrile in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., piperidine, morpholine).
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Add elemental sulfur to the reaction mixture.
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Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrates.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Generalized workflow for the Gewald aminothiophene synthesis.
Functionalization of the Benzothiophene Ring
Friedel-Crafts acylation is a classic method for introducing an acyl group onto the benzothiophene ring, typically at the 2- or 3-position.[3] This reaction is a key step in the synthesis of many bioactive benzothiophene derivatives, including raloxifene.
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To a stirred mixture of benzothiophene and an acylating agent (e.g., an acid chloride or anhydride) in a suitable solvent (e.g., dichloromethane, carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Key steps in the Friedel-Crafts acylation of benzothiophene.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds.[13] This reaction is widely used to introduce aryl or vinyl substituents onto the benzothiophene scaffold, providing a powerful tool for generating molecular diversity.
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To a reaction vessel, add the bromo-benzothiophene, the boronic acid or ester, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Metabolism, Toxicology, and Drug Design Considerations
While the benzothiophene scaffold offers many advantages, it is essential to consider its potential metabolic liabilities and toxicological profile during the drug design process. The thiophene ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.
Specifically, 2-substituted benzothiophenes can form reactive arene oxide intermediates, which can then be detoxified by conjugation with glutathione or undergo further metabolic transformations. However, if not efficiently detoxified, these reactive metabolites can potentially bind to cellular macromolecules, leading to toxicity.
Therefore, a key strategy in designing safe benzothiophene-containing drugs is to modulate the metabolic stability of the thiophene ring. This can be achieved by:
-
Introducing electron-withdrawing groups to decrease the electron density of the thiophene ring and make it less susceptible to oxidation.
-
Blocking potential sites of metabolism by introducing substituents at positions prone to oxidation.
-
Designing molecules where alternative metabolic pathways , such as glucuronidation, are favored, as is the case with raloxifene.
Future Directions and Emerging Applications
The benzothiophene core continues to be a fertile ground for drug discovery, with its application extending into novel therapeutic modalities.
-
Targeted Covalent Inhibitors (TCIs): As previously mentioned, the benzothiophene scaffold has been successfully incorporated into TCIs.[10] The ability to form a covalent bond with a specific target protein can lead to enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[14]
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[15][16] While specific examples of benzothiophene-based PROTACs are still emerging, the scaffold's proven ability to bind to a wide range of protein targets makes it a promising component for the design of novel degraders.
Conclusion
The benzothiophene core represents a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with its ability to interact with a multitude of biological targets, have led to the development of successful drugs for a range of diseases. A deep understanding of its structure-activity relationships, synthetic accessibility, and metabolic profile is crucial for harnessing its full potential in drug discovery. As medicinal chemistry evolves, the benzothiophene nucleus is poised to remain a cornerstone of innovation, finding new life in emerging therapeutic modalities and continuing to contribute to the development of the next generation of medicines.
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Structure-activity relationship (SAR) of 2-substituted benzothiophenes
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Benzothiophenes
Abstract
The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry, forming the structural basis of several FDA-approved drugs like raloxifene and zileuton.[1] Its rigid, planar structure and lipophilic nature make it an ideal starting point for designing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, with a specific focus on the impact of substituents at the 2-position. We will explore how modifications at this position influence a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design of potent and selective 2-substituted benzothiophene-based therapeutics.
The Benzothiophene Core: A Privileged Scaffold in Drug Discovery
Benzothiophene, a bicyclic system composed of a fused benzene and thiophene ring, is a versatile pharmacophore.[2] Its chemical stability and the rich chemistry it affords allow for extensive molecular diversification, making it a highly attractive scaffold for medicinal chemists.[3] Derivatives of benzothiophene have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[2][4][5]
The exploration of SAR is fundamental to drug discovery, enabling the optimization of lead compounds to enhance potency, improve selectivity, and minimize toxicity.[6] For the benzothiophene scaffold, the 2-position is a particularly critical site for modification. Substituents at this position can profoundly influence the molecule's interaction with biological targets by altering its steric, electronic, and hydrophobic profile.
Caption: Iterative workflow for the discovery and optimization of 2-substituted benzothiophenes.
Anti-inflammatory and Other Activities
Benzothiophene derivatives have also been investigated for other therapeutic applications.
-
PTP1B Inhibition: As negative regulators of the insulin receptor, Protein Tyrosine Phosphatases (PTPases) are targets for Type 2 diabetes. Benzothiophene biphenyl oxo-acetic acids have been identified as potent inhibitors of PTP1B. Crystallographic studies revealed that hydrophobic substituents at the C2 position of the benzothiophene core interact favorably with a hydrophobic pocket near the enzyme's active site (specifically with Phe182), an interaction critical for high potency. * Antitubercular Activity: In the search for new treatments for tuberculosis, which is complicated by drug-resistant strains, aminated benzofused heterocycles have been explored. [7]Studies on a series of these compounds identified 6-aminobenzothiophene as a particularly potent inhibitor of M. smegmatis with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL and low cytotoxicity. [7]
Quantitative SAR (QSAR) Insights
Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of benzothiophene derivatives and their biological activities. These computational studies help identify key molecular descriptors that govern activity.
For benzothiophene-based anticancer agents, QSAR studies have revealed that a combination of steric, electrostatic, and electro-topological parameters are primarily responsible for their activity. [8]For antimalarial activity via inhibition of N-myristoyltransferase (NMT), QSAR models have highlighted that polar interactions (electrostatic and hydrogen-bonding) are the major molecular features affecting inhibitory activity and selectivity. [9]This computational approach allows for the rational design of new derivatives with potentially improved efficacy.
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- 8. researchgate.net [researchgate.net]
- 9. QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Primary Amines on the Benzo[b]thiophene Scaffold via Gabriel Synthesis
Introduction: The Significance of Aminated Benzo[b]thiophenes in Medicinal Chemistry
The benzo[b]thiophene core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] This heterocyclic system is present in numerous clinical agents, including the selective estrogen receptor modulator Raloxifene and the asthma medication Zileuton.[3] The introduction of a primary amine group onto this scaffold further enhances its value, providing a crucial handle for the synthesis of diverse compound libraries and the modulation of pharmacokinetic and pharmacodynamic properties. Aminated benzo[b]thiophenes have shown promise as antimitotic agents and kinase inhibitors, highlighting their therapeutic potential.[3]
Direct alkylation of ammonia or primary amines with halomethylbenzo[b]thiophenes is often an inefficient route to the desired primary amine, frequently leading to over-alkylation and the formation of secondary, tertiary, and quaternary ammonium salts.[4] The Gabriel synthesis offers a robust and reliable alternative, utilizing a protected form of ammonia to ensure the clean and selective formation of primary amines.[4][5] This application note provides a detailed protocol and technical insights for the successful application of the Gabriel synthesis to produce primary amines on the benzo[b]thiophene scaffold.
The Gabriel Synthesis: A Controlled Approach to Primary Amines
The Gabriel synthesis is a two-step process that transforms a primary alkyl halide into a primary amine.[6] The key to its success lies in the use of phthalimide as a surrogate for the amino group. The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the N-H bond (pKa ≈ 8.3) and renders the corresponding phthalimide anion an excellent nucleophile.[4]
The overall transformation can be summarized as follows:
-
N-Alkylation: Potassium phthalimide undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, in this case, a halomethylbenzo[b]thiophene, to form an N-alkylated phthalimide intermediate.[4][5] The steric bulk of the phthalimide and the nature of the SN2 mechanism generally preclude reactions with secondary alkyl halides.
-
Deprotection (Hydrazinolysis): The primary amine is liberated from the N-alkylated phthalimide intermediate. While this can be achieved through acidic or basic hydrolysis, these methods often require harsh conditions.[6] A milder and more common approach is hydrazinolysis, which involves reacting the intermediate with hydrazine hydrate.[4][6] This reaction proceeds under neutral conditions and results in the formation of the desired primary amine and a stable phthalhydrazide byproduct, which can be easily removed by filtration.[7]
Experimental Workflow
The following diagram illustrates the key stages of the Gabriel synthesis for preparing a primary amine on a benzo[b]thiophene scaffold.
Caption: Workflow for the Gabriel Synthesis on a Benzo[b]thiophene Scaffold.
Detailed Protocol: Synthesis of Benzo[b]thiophen-2-ylmethanamine
This protocol describes the synthesis of benzo[b]thiophen-2-ylmethanamine from 2-(chloromethyl)benzo[b]thiophene as a representative example.
Part A: N-Alkylation of Potassium Phthalimide
Materials:
-
2-(Chloromethyl)benzo[b]thiophene (1.0 eq)
-
Potassium phthalimide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the 2-(chloromethyl)benzo[b]thiophene (1.0 equivalent).[7] The use of a dipolar aprotic solvent like DMF is crucial as it helps to dissolve the potassium phthalimide and accelerate the SN2 reaction.[8]
-
Heat the reaction mixture to 80-100 °C.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.[7]
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3x).[7]
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.[7]
-
Concentrate the solvent under reduced pressure to obtain the crude N-(benzo[b]thiophen-2-ylmethyl)phthalimide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.[7]
Part B: Hydrazinolysis of N-(Benzo[b]thiophen-2-ylmethyl)phthalimide
Materials:
-
N-(Benzo[b]thiophen-2-ylmethyl)phthalimide (1.0 eq)
-
Hydrazine hydrate (1.5–2.0 eq)
-
Ethanol
-
Cold Ethanol
Procedure:
-
Dissolve the purified N-(benzo[b]thiophen-2-ylmethyl)phthalimide (1.0 equivalent) in ethanol.[7]
-
Add hydrazine hydrate (1.5–2.0 equivalents) to the solution.[7]
-
Reflux the mixture for several hours. Monitor the disappearance of the starting material by TLC.[7]
-
Upon completion, a white precipitate of phthalhydrazide will form.[7] Cool the reaction mixture in an ice bath to maximize precipitation.
-
Remove the solid phthalhydrazide by filtration and wash the precipitate with cold ethanol.[7]
-
Concentrate the filtrate under reduced pressure to yield the crude benzo[b]thiophen-2-ylmethanamine.
-
The primary amine can be further purified by distillation or acid-base extraction.[7]
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Starting Material Quality | Use pure halomethylbenzo[b]thiophene. The halide should be a good leaving group (Cl, Br, I). | Impurities in the starting material can lead to side reactions and complicate purification. The reaction is an SN2 process, so it works best with primary halides. |
| Solvent for N-Alkylation | Anhydrous DMF is highly recommended.[6][8] | DMF effectively solubilizes potassium phthalimide, promoting a faster and more efficient reaction at moderate temperatures. Ensure the solvent is anhydrous, as water can react with the phthalimide anion. |
| Reaction Temperature | 80-100 °C for N-alkylation; Reflux for hydrazinolysis.[7] | Higher temperatures can lead to decomposition, especially with sensitive heterocyclic systems. Monitor the reaction closely to avoid prolonged heating after completion. |
| Deprotection Method | Hydrazinolysis is the preferred method for its mild and neutral conditions.[6] | Acidic or basic hydrolysis can be harsh and may not be compatible with other functional groups on the benzo[b]thiophene scaffold. |
| Removal of Phthalhydrazide | Ensure complete precipitation by cooling the reaction mixture before filtration. | Incomplete removal of the phthalhydrazide byproduct will contaminate the final amine product. A thorough wash of the precipitate with cold solvent is recommended. |
Conclusion
The Gabriel synthesis is a highly effective and reliable method for the preparation of primary amines on the benzo[b]thiophene scaffold, a core structure of significant interest in medicinal chemistry. By avoiding the common problem of over-alkylation, this two-step process provides a clean and controlled route to these valuable building blocks. The use of potassium phthalimide in a polar aprotic solvent for the N-alkylation step, followed by a mild hydrazinolysis for deprotection, ensures high yields of the desired primary amine. This application note provides a comprehensive and practical guide for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
-
An overview of benzo [b] thiophene-based medicinal chemistry. (2025). ResearchGate. [Link]
-
Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Isloor, A.M., Kalluraya, B., & Sridhar Pai, K. (n.d.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Manipal Research Portal. [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]
-
Gabriel Synthesis. (n.d.). Chemistry Steps. [Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]
-
Gabriel Synthesis. (n.d.). Cambridge University Press. [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. (2025). ResearchGate. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]
-
Isloor, A.M., Kalluraya, B., & Sridhar Pai, K. (n.d.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Manipal Research Portal. [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. (2025). ResearchGate. [Link]
-
Isloor, A.M., Kalluraya, B., & Sridhar Pai, K. (n.d.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Manipal Research Portal. [Link]
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- 3. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of 2-(Benzo[b]thiophen-2-yl)ethanamine via Reduction of 2-(2-Nitrovinyl)benzo[b]thiophene
Introduction: The Significance of 2-(Benzo[b]thiophen-2-yl)ethanamine in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active molecules. Its unique electronic properties and ability to engage in various biological interactions have rendered it a cornerstone in modern drug discovery. The ethanamine derivative, this compound, serves as a crucial building block for the synthesis of a diverse array of therapeutic agents, including but not limited to, selective serotonin reuptake inhibitors (SSRIs), antifungal agents, and kinase inhibitors. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides a detailed exploration of a robust synthetic route to this compound, commencing with the preparation of the precursor 2-(2-nitrovinyl)benzo[b]thiophene. We will delve into the mechanistic underpinnings of the critical reduction step, offering a comparative analysis of various methodologies and presenting a field-proven, step-by-step protocol for its successful execution.
Synthetic Strategy Overview: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the synthesis of the α,β-unsaturated nitroalkene, 2-(2-nitrovinyl)benzo[b]thiophene, via a Henry reaction. This is followed by the selective reduction of the nitrovinyl group to the corresponding primary amine.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part I: Synthesis of 2-(2-Nitrovinyl)benzo[b]thiophene via the Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1] In this protocol, we utilize the base-catalyzed condensation of 2-formylbenzo[b]thiophene with nitromethane. Subsequent dehydration of the intermediate β-nitro alcohol under the reaction conditions directly furnishes the desired 2-(2-nitrovinyl)benzo[b]thiophene.
Protocol 1: Synthesis of 2-(2-Nitrovinyl)benzo[b]thiophene
Materials:
-
2-Formylbenzo[b]thiophene
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-formylbenzo[b]thiophene (1 equivalent) in methanol.
-
Add nitromethane (1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.2 equivalents) dropwise via a dropping funnel, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by the slow, dropwise addition of concentrated hydrochloric acid until the pH is acidic. This will cause the precipitation of a yellow solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield 2-(2-nitrovinyl)benzo[b]thiophene as a yellow crystalline solid.
Part II: Reduction of 2-(2-Nitrovinyl)benzo[b]thiophene to this compound
The reduction of the conjugated nitroalkene to the corresponding saturated amine is the pivotal step in this synthesis. Several reducing agents can accomplish this transformation; however, the choice of reagent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as the reduction of the benzo[b]thiophene ring.
Comparative Analysis of Reduction Methodologies
| Reducing Agent | Advantages | Disadvantages |
| Diborane (B₂H₆) | Highly effective for reducing nitroalkenes to amines.[2] | Pyrophoric gas, requires careful handling. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing nitroalkenes. | Can sometimes lead to the formation of side products.[3] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" and often high-yielding. | Risk of over-reduction, including saturation of the thiophene ring.[4] |
| Iron in Acetic Acid (Fe/AcOH) | Cost-effective and milder than complex hydrides. | Often requires elevated temperatures and can be slow. |
| Catalytic Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas.[5][6][7] | Catalyst performance can be substrate-dependent. |
Based on established protocols for the analogous 2-(2-nitrovinyl)thiophene, diborane is a highly effective and reliable reagent for this transformation, offering a clean conversion to the desired ethanamine.[8]
Protocol 2: Diborane-Mediated Reduction of 2-(2-Nitrovinyl)benzo[b]thiophene
Safety Precaution: Diborane is a toxic and pyrophoric gas. This reaction must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.
Materials:
-
2-(2-Nitrovinyl)benzo[b]thiophene
-
Diborane solution in THF (e.g., 1 M) or in situ generated diborane
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-salt bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and an inert gas inlet.
-
Under a positive pressure of nitrogen, charge the flask with a solution of diborane in THF (3-5 molar equivalents).
-
Cool the diborane solution to 0-5 °C using an ice-salt bath.
-
In a separate flask, dissolve 2-(2-nitrovinyl)benzo[b]thiophene (1 equivalent) in anhydrous THF.
-
Slowly add the solution of 2-(2-nitrovinyl)benzo[b]thiophene to the stirred diborane solution via the dropping funnel, maintaining the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for 1-2 hours.
-
Gradually warm the reaction to room temperature and continue stirring for 18-20 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Exercise extreme caution as the quenching of excess diborane is highly exothermic and generates hydrogen gas.
-
Acidify the mixture with a dilute solution of hydrochloric acid.
-
Add toluene and remove the THF and any remaining borane complexes by distillation.
-
Heat the remaining mixture to ensure complete hydrolysis of any intermediates.
-
Cool the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate or diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a cold aqueous solution of sodium hydroxide until the pH is strongly basic.
-
Extract the liberated amine into ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Figure 2: Conceptual diagram of the diborane-mediated reduction of 2-(2-nitrovinyl)benzo[b]thiophene. Note: This is a simplified representation; the exact mechanism is complex and involves multiple steps.
Conclusion
The protocols detailed herein provide a reliable and scalable pathway for the synthesis of the valuable building block, this compound. The Henry reaction offers a straightforward method for the preparation of the nitrovinyl precursor, and subsequent reduction with diborane has been demonstrated to be an effective method for its conversion to the target amine. While other reduction methods exist, the diborane protocol, when executed with the appropriate safety precautions, offers high efficacy. Researchers and drug development professionals can utilize these methods to access this important scaffold for the advancement of their research programs.
References
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI. [Link]
-
Diborane reduction. (2019). Chemistry Stack Exchange. [Link]
-
Selected reductions of conjugated nitroalkenes. (1990). Tetrahedron. [Link]
-
Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016). Ursinus Digital Commons. [Link]
-
Carboxylic Derivatives - Reduction (Diborane Reduction). (2023). Chemistry LibreTexts. [Link]
- 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives. (1990).
-
On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. (2025). ResearchGate. [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2014). Scirp.org. [Link]
- Process for the synthesis of benzo[b]thiophenes. (1996).
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Revista Virtual de Química. [Link]
-
On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. SpringerLink. [Link]
-
Ammonia–Borane-Mediated Reduction of Nitroalkenes. (2025). ResearchGate. [Link]
-
Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2025). ResearchGate. [Link]
-
Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. SciELO. [Link]
-
Syntheses and Selected Reductions of Conjugated Nitroalkenes. Erowid. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]
-
Henry reaction. Wikipedia. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). MDPI. [Link]
-
Kinetics of the direct borane reduction of pinacolone in THF. RSC Publishing. [Link]
-
Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Indian Journal of Chemistry. [Link]
-
Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
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Application Notes and Protocols for the Development of 2-(Benzo[b]thiophen-2-yl)ethanamine as an Anticonvulsant Drug Candidate
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Benzothiophene Scaffold in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects. This underscores the urgent need for novel AEDs with improved efficacy and better safety profiles.
The benzo[b]thiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and, notably, anticonvulsant properties.[1] Its structural similarity to endogenous neuroactive molecules and its ability to be readily functionalized make it an attractive starting point for the design of new central nervous system (CNS) active agents.
This document outlines a comprehensive preclinical development plan for a promising, yet underexplored, candidate: 2-(Benzo[b]thiophen-2-yl)ethanamine . This molecule incorporates the key benzothiophene core with a phenethylamine side chain, a common motif in many centrally acting drugs. The following protocols and application notes provide a detailed roadmap for the synthesis, in vitro characterization, in vivo anticonvulsant screening, and preliminary safety assessment of this compound, guiding researchers from initial chemical synthesis to lead candidate evaluation.
Section 1: Synthesis and Characterization of this compound
A robust and reproducible synthetic route is paramount for the successful development of any new chemical entity. The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials.
Synthetic Pathway Overview
The synthesis proceeds through three key steps:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 2-position of the benzo[b]thiophene ring.
-
Oximation: Conversion of the acetyl group to an oxime.
-
Reduction: Reduction of the oxime to the target primary amine, this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1.2.1: Synthesis of 2-Acetylbenzo[b]thiophene
-
Rationale: This step introduces the two-carbon side chain precursor onto the benzothiophene core. Friedel-Crafts acylation is a classic and reliable method for this transformation.
-
Procedure:
-
To a stirred solution of benzo[b]thiophene (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-acetylbenzo[b]thiophene.
-
Protocol 1.2.2: Synthesis of 2-Acetylbenzo[b]thiophene Oxime
-
Rationale: The oxime serves as a stable intermediate for the subsequent reduction to the primary amine.
-
Procedure:
-
Dissolve 2-acetylbenzo[b]thiophene (1 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2 eq.).
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-acetylbenzo[b]thiophene oxime.
-
Protocol 1.2.3: Synthesis of this compound
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting oximes to primary amines.
-
Procedure:
-
To a suspension of LiAlH₄ (2-3 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-acetylbenzo[b]thiophene oxime (1 eq.) in anhydrous THF.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.
-
Section 2: In Vivo Anticonvulsant Screening
The initial evaluation of the anticonvulsant potential of this compound will be conducted using two well-validated rodent seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models represent generalized tonic-clonic and myoclonic/absence seizures, respectively, providing a broad initial assessment of the compound's activity spectrum.
Caption: Investigating the potential mechanism of action.
Electrophysiology Assay for Sodium Channel Modulation
-
Rationale: Automated patch-clamp electrophysiology allows for the high-throughput screening of compounds for their effects on ion channel function. [2]* Protocol:
-
Cell Line: Use a cell line stably expressing a human voltage-gated sodium channel subtype relevant to epilepsy (e.g., Naᵥ1.1, Naᵥ1.2, or Naᵥ1.6).
-
Assay Platform: Utilize an automated patch-clamp system.
-
Voltage Protocol: Apply a voltage protocol designed to assess both tonic and use-dependent block of the sodium channels.
-
Compound Application: Apply a range of concentrations of the test compound.
-
Data Acquisition: Record the sodium currents in the absence and presence of the compound.
-
Data Analysis: Analyze the data to determine the IC₅₀ for channel block and to characterize the nature of the block (state-dependent, use-dependent).
-
GABA Receptor Binding Assay
-
Rationale: A radioligand binding assay can determine if the test compound interacts directly with the GABAₐ receptor complex.
-
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brains.
-
Radioligand: Use a radiolabeled ligand that binds to a specific site on the GABAₐ receptor (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine binding site).
-
Competition Assay: Incubate the brain membranes with the radioligand in the presence of increasing concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ or Kᵢ value.
-
Data Summary Tables
Table 1: In Vivo Anticonvulsant Screening Results
| Test Compound | MES ED₅₀ (mg/kg) | scPTZ Protection (% at 100 mg/kg) |
| This compound | To be determined | To be determined |
| Phenytoin (Control) | ~9 | Not active |
| Diazepam (Control) | Not active | >80% |
Table 2: Preliminary In Vitro ADME-Tox Profile
| Test Compound | Metabolic Stability (t₁/₂, min) | Cytotoxicity (IC₅₀, µM) |
| This compound | To be determined | To be determined |
| Verapamil (Control - Low Stability) | < 10 | - |
| Doxorubicin (Control - Cytotoxic) | - | < 1 |
Table 3: Mechanism of Action Investigation
| Test Compound | Sodium Channel Block (IC₅₀, µM) | GABA Receptor Binding (Kᵢ, µM) |
| This compound | To be determined | To be determined |
| Carbamazepine (Control) | ~20-50 | >100 |
| Diazepam (Control) | >100 | ~0.01 |
References
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega, 2021. [Link]
-
High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Scientific Reports, 2017. [Link]
- Synthesis of 2-thiophene ethylamine.
- 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
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In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 2016. [Link]
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Cell Viability Assays. Assay Guidance Manual, 2013. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 2018. [Link]
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Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Synlett, 2016. [Link]
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Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry, 1995. [Link]
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Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. Computational Biology and Chemistry, 2023. [Link]
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Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 2020. [Link]
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Synthesis and Antiepileptic Evaluation of Some New Thiophene Incorporated 1,5-Benzothiazepine Derivatives. Research Journal of Pharmacy and Technology, 2023. [Link]
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Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 2021. [Link]
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Anticonvulsant activity of some mannich bases of 2-aminothiophenes having indole-3-carboxaldehyde against strychnine, picrotoxin, lithiumpilocarpine-induced seizures. ResearchGate, 2015. [Link]
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Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Journal of Medicinal Chemistry, 2011. [Link]
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Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Biomolecules, 2020. [Link]
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Electrophysiological evaluation of the sodium-channel blocker carbamazepine in healthy human subjects. Epilepsy Research, 1997. [Link]
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Chemical and Biological Tools for the Study of Voltage-Gated Sodium Channels in Electrogenesis and Nociception. ACS Chemical Neuroscience, 2016. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 2017. [Link]
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Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
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Pharmacology of anticonvulsant drugs. Deranged Physiology. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 2024. [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Methods in Molecular Biology, 2020. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 2022. [Link]
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Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. Bioorganic & Medicinal Chemistry, 2021. [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review, 2019. [Link]
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(PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate, 2011. [Link]
-
Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 2023. [Link]
Sources
Application Note and Protocol: Synthesis of 2-Acetylbenzo[b]thiophene Derivatives
Abstract
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable optoelectronic properties. Specifically, 2-acetylbenzo[b]thiophene derivatives serve as critical intermediates for the synthesis of more complex molecules, including potent 5-lipoxygenase inhibitors and novel therapeutic agents. This document provides a detailed guide for researchers, covering the primary synthetic strategies for obtaining these valuable compounds. We present an in-depth, field-proven protocol for a highly efficient, one-pot synthesis from readily available precursors, alongside a discussion of the traditional Friedel-Crafts acylation method. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 2-Acetylbenzo[b]thiophene Core
The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle that has garnered significant attention from the scientific community. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties. The introduction of an acetyl group at the C-2 position of the benzo[b]thiophene ring provides a versatile chemical handle for further molecular elaboration. This ketone functionality is an excellent precursor for constructing more complex side chains through reactions such as aldol condensations, reductive aminations, or the formation of hydrazones and semicarbazones, thereby enabling extensive Structure-Activity Relationship (SAR) studies.
Given the importance of this structural motif, the development of efficient, scalable, and environmentally conscious synthetic methods is a primary objective for synthetic and medicinal chemists.
Overview of Primary Synthetic Strategies
Several methodologies have been established for the synthesis of 2-acetylbenzo[b]thiophene derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. The two most prominent approaches are direct acylation of a pre-formed benzo[b]thiophene ring and the construction of the ring system with the acetyl group already incorporated.
Figure 1. High-level comparison of synthetic workflows for 2-acetylbenzo[b]thiophene derivatives.
Featured Protocol: One-Pot Synthesis via Nucleophilic Aromatic Substitution and Cyclization
This modern approach is highlighted for its operational simplicity, high yields, short reaction times, and use of water as a solvent, aligning with the principles of green chemistry. The strategy is based on a one-step condensation between an ortho-halo-substituted aromatic aldehyde or nitrile and 2-mercaptoacetone.
Principle and Underlying Mechanism
The reaction proceeds through a sequential mechanism initiated by a nucleophilic aromatic substitution (SNAr), followed by an intramolecular cyclization.
-
Deprotonation: The base (potassium carbonate) deprotonates the thiol group of 2-mercaptoacetone, forming a highly nucleophilic thiolate anion.
-
SNAr Reaction: The thiolate attacks the electron-deficient aromatic ring at the carbon bearing the halogen atom. The presence of a strong electron-withdrawing group (aldehyde or nitrile) in the ortho position is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.
-
Intramolecular Cyclization: The enolate, formed from the deprotonation of the α-carbon of the ketone, attacks the carbonyl carbon of the aldehyde (in an aldol-type condensation) or the carbon of the nitrile group.
-
Dehydration/Aromatization: The resulting intermediate undergoes dehydration (if starting from an aldehyde) or tautomerization and hydrolysis (if starting from a nitrile) to yield the final, stable aromatic benzo[b]thiophene ring system.
Figure 2. Simplified mechanism of the one-pot synthesis from 2-chlorobenzaldehyde.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from the procedure reported by Guérin et al. and is representative for the synthesis of the parent 2-acetylbenzo[b]thiophene.
Materials and Equipment:
-
2-Chlorobenzaldehyde (1 mmol, 1.0 eq.)
-
2-Mercaptoacetone (1.2 mmol, 1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2 mmol, 2.0 eq.)
-
Deionized Water (1-2 mL)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware for workup (if necessary)
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask, add 2-chlorobenzaldehyde (1 mmol), potassium carbonate (2 mmol), and deionized water (1 mL).
-
Addition of Thiol: While stirring the suspension, add 2-mercaptoacetone (1.2 mmol).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Expert Insight: The use of water as a solvent is not only environmentally friendly but also facilitates the dissolution of the inorganic base and promotes the reaction kinetics. 90 °C is an optimal temperature to ensure a reasonable reaction rate without significant decomposition of the starting materials.
-
-
Reaction Monitoring (Self-Validation): The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting aldehyde is UV-active and should show a distinct spot. The reaction is typically complete within 2 hours. A complete reaction is indicated by the disappearance of the limiting reagent (2-chlorobenzaldehyde).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product often crystallizes or precipitates directly from the aqueous medium due to its low solubility.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water (to remove K₂CO₃ and other water-soluble impurities) and then with a small amount of cold ethanol or hexane to facilitate drying.
-
Drying: Dry the isolated product under vacuum at 50 °C to a constant weight.
-
Trustworthiness: For many derivatives synthesized via this method, the purity of the product after simple filtration is often high enough for subsequent steps. However, if impurities are detected by TLC or NMR, purification by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography may be required.
-
Data Summary: Scope and Yields
This one-pot method is versatile and accommodates a range of substituents on the aromatic ring. The table below summarizes representative yields for various substrates.
| Entry | Starting Material | Product | Isolated Yield (%) | Reference |
| 1 | 2-Chlorobenzaldehyde | 2-Acetylbenzo[b]thiophene | 84% | |
| 2 | 2-Chloro-5-nitrobenzaldehyde | 2-Acetyl-5-nitrobenzo[b]thiophene | 86% | |
| 3 | 2,4-Dichlorobenzaldehyde | 2-Acetyl-4-chlorobenzo[b]thiophene | 88% | |
| 4 | 2-Chlorobenzonitrile | 2-Acetyl-3-aminobenzo[b]thiophene | 91% | |
| 5 | 2-Chloro-5-nitrobenzonitrile | 2-Acetyl-3-amino-5-nitrobenzo[b]thiophene | 90% |
Note: The reaction is sensitive to electronic effects. Aromatic halides substituted with electron-donating groups may result in lower yields due to the deactivation of the ring towards nucleophilic attack.
Alternative Protocol: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for installing an acyl group on an aromatic ring.
Principle and Mechanistic Insights
The reaction involves the activation of an acylating agent (typically an acyl chloride or anhydride) with a Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic acylium ion. The electron-rich benzo[b]thiophene ring then attacks this electrophile.
Regioselectivity: For thiophene and its benzo-fused analogs, electrophilic attack is strongly favored at the C-2 position over the C-3 position. This preference is explained by the superior resonance stabilization of the Wheland intermediate (sigma complex) formed upon C-2 attack. The positive charge in the intermediate from C-2 attack can be delocalized over more atoms, including the sulfur atom, leading to a more stable intermediate and a lower activation energy pathway.
General Protocol and Considerations
Procedure Outline:
-
Benzo[b]thiophene is dissolved in an inert solvent (e.g., dichloromethane, carbon disulfide).
-
The solution is cooled in an ice bath (0 °C).
-
Anhydrous aluminum chloride (AlCl₃) is added portion-wise.
-
Acetyl chloride is added dropwise, and the reaction is stirred at 0 °C before being allowed to warm to room temperature.
-
The reaction is quenched by carefully pouring it onto ice/water.
-
The product is extracted with an organic solvent, washed, dried, and purified.
Challenges and Expert Considerations:
-
Stoichiometry of Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the product, deactivating it towards further acylation. Therefore, slightly more than one equivalent of the Lewis acid is typically required.
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the Lewis acid and the acyl chloride. All glassware must be thoroughly dried, and anhydrous reagents and solvents must be used.
-
Safety: Lewis acids like AlCl₃ react violently with water. The quenching step must be performed with extreme caution.
-
Regioselectivity Issues: While C-2 acylation is dominant, small amounts of the C-3 isomer and other byproducts can form, necessitating careful purification.
Product Characterization
The synthesized 2-acetylbenzo[b]thiophene derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, substitution pattern, and purity. The acetyl methyl protons typically appear as a sharp singlet around δ 2.6-2.7 ppm in the ¹H NMR spectrum.
-
FT-IR Spectroscopy: To identify key functional groups. A strong absorption band for the carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of solid compounds.
Conclusion
This guide details two primary protocols for the synthesis of 2-acetylbenzo[b]thiophene derivatives. For general laboratory synthesis, the one-pot cyclization from 2-halobenzaldehydes or 2-halobenzonitriles is highly recommended due to its efficiency, simplicity, high yields, and favorable environmental profile. The classic Friedel-Crafts acylation, while mechanistically important, presents challenges related to harsh conditions and regioselectivity that make it less ideal for many applications. By understanding the principles and practical considerations outlined in these protocols, researchers can confidently synthesize these valuable intermediates for their discovery programs.
References
-
Chemburkar, S. et al. (2009). Efficient Method for Synthesis of 2-Acetylbenzo(b)thiophene and Its Derivatives, the Key Synthons for 5-Lipoxygenase Inhibitors. Synthetic Communications, 39(12), 2113-2123. Available at: [Link]
-
PrepChem. (2018). Synthesis of 2-acetylbenzo[b]thiophene. Available at: [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Available at: [Link]
-
Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Available at: [Link]
- Google Patents. (n.d.). WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives.
-
Norman, R. O. C., & Taylor, R. (1963). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C, 1857-1865. Available at: [Link]
-
Mondal, S. et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32243-32255. Available at: [Link]
-
ResearchGate. (2012). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]
- Google Patents. (n.d.). US5169961A - Process for the production of 2-acetylbenzo [β]thiophenes.
-
Royal Society of Chemistry. (2013). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 11, 6268-6277. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
Development of analgesic agents from benzo[b]thiophene-2-carboxamides
Application Notes & Protocols
Topic: Development of Analgesic Agents from Benzo[b]thiophene-2-carboxamides
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: From Scaffold to Lead Candidate
The quest for novel analgesics with high efficacy and minimal side effects is a cornerstone of modern medicinal chemistry. Traditional opioids, while effective, are plagued by issues of tolerance, dependence, and respiratory depression. This guide focuses on a promising class of compounds, benzo[b]thiophene-2-carboxamides , which have emerged as a versatile scaffold for the development of potent and safer analgesics.[1][2] The benzo[b]thiophene core is considered a "privileged structure" in drug discovery, forming the foundation of several FDA-approved drugs, highlighting its favorable pharmacological properties.[3]
This document provides an integrated, protocol-driven framework for the systematic development of benzo[b]thiophene-2-carboxamide analgesics. We will traverse the essential stages of the drug discovery cascade, from the initial chemical synthesis of a diverse compound library to rigorous pharmacological screening and the elucidation of the underlying mechanism of action. The protocols and insights provided herein are designed to be self-validating, explaining not just the "how" but the critical "why" behind each experimental choice.
Section 1: Synthesis of Benzo[b]thiophene-2-carboxamide Analog Library
Expert Insight: The foundation of any successful structure-activity relationship (SAR) study is a chemically diverse and well-characterized library of analogs. The primary goal is to explore the chemical space around the core scaffold by modifying substituents on both the benzo[b]thiophene ring and the amide moiety. We present two robust synthetic strategies to achieve this.
Logical Workflow for Compound Synthesis
Caption: Synthetic workflow for generating the benzo[b]thiophene-2-carboxamide library.
Protocol 1.1: Direct Amide Coupling (Strategy A)
Causality: This is the most straightforward method for synthesizing the target carboxamides. It relies on activating the carboxylic acid group of the benzo[b]thiophene core to facilitate nucleophilic attack by a primary or secondary amine. The choice of coupling agent (e.g., HATU) is critical for ensuring high yield and minimizing side reactions.
Methodology:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF, 0.1 M).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Activator Addition: Add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired benzo[b]thiophene-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 1.2: Ullmann-Goldberg Route (Strategy B)
Causality: This two-step strategy provides an alternative and often more cost-effective approach, especially when diverse substitutions on the benzo[b]thiophene ring are desired. It builds the core scaffold and installs the carboxamide in a sequential manner, starting from commercially available 2-halobenzaldehydes.[3]
Step 1: Knoevenagel Condensation
-
Dissolve the substituted 2-halobenzaldehyde (1.0 eq) and thiazolidine-2,4-dione (1.0 eq) in a suitable solvent like ethanol.
-
Add a base, such as sodium hydroxide (1.1 eq), and stir the mixture at room temperature for 2-4 hours.[3]
-
The resulting precipitate, the 5-arylidene-2,4-thiazolidinedione intermediate, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Copper-Catalyzed Cyclization and Amidation
-
Combine the intermediate from Step 1 (1.0 eq), the desired amine (2.0 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like DMSO.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, perform an aqueous work-up as described in Protocol 1.1.
-
Purify the crude product by column chromatography to obtain the final N-substituted benzo[b]thiophene-2-carboxamide.[3]
Section 2: Pharmacological Screening for Analgesic Activity
Expert Insight: A hierarchical screening cascade is essential for efficiently identifying promising candidates. The process begins with high-throughput in vitro assays targeting the molecular mechanism and progresses to in vivo models to confirm analgesic efficacy in a physiological context. For this compound class, the μ-opioid receptor (MOR) has been identified as a key target.[1][2]
Screening Cascade Workflow
Caption: Hierarchical screening cascade for identifying lead analgesic compounds.
Protocol 2.1: In Vitro MOR Functional Assay (cAMP Inhibition)
Causality: The μ-opioid receptor is a Gαi-coupled G-protein coupled receptor (GPCR). Its activation by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). Measuring this decrease is a direct functional readout of receptor activation.[1][2]
Methodology:
-
Cell Culture: Use a stable cell line expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency in the appropriate medium.
-
Cell Plating: Seed the cells into a 384-well microplate at a determined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the benzo[b]thiophene-2-carboxamide test compounds in assay buffer. Include a known MOR agonist (e.g., DAMGO) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Assay Procedure: a. Remove the culture medium and add the test compounds and controls to the cells. b. Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. c. Incubate for 30 minutes at 37 °C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (maximum efficacy) for each compound.
Data Presentation: In Vitro Screening Results
| Compound ID | R-Group (Amide) | EC₅₀ (nM) [MOR cAMP] | Efficacy (% vs DAMGO) |
| BT-01 | Phenyl | 850 | 75% |
| BT-02 | 4-Fluorophenyl | 420 | 88% |
| BT-03 (Lead) | (4-Piperidinyl)methyl | 25 | 95% |
| BT-04 | Cyclohexyl | >10,000 | <10% |
Protocol 2.2: In Vivo Thermal Pain Model (Hot Plate Test)
Causality: This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect. This model is particularly sensitive to opioid-like analgesics.[1]
Methodology:
-
Acclimatization: Acclimate male ICR mice or Sprague-Dawley rats to the testing room and equipment for at least 3 days prior to the experiment.
-
Baseline Measurement: Place each animal on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the latency to the first sign of nociception (paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. Animals with extreme baseline latencies should be excluded.
-
Compound Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO) via the desired route (e.g., intraperitoneal, subcutaneous, or oral). A positive control, such as morphine, should be included.
-
Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: a. Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 b. Determine the dose that produces a 50% effect (ED₅₀) by performing the test with multiple dose groups and applying regression analysis. A potent compound, for example, might have an ED₅₀ value in the µg/kg to low mg/kg range.[1][2]
Section 3: Elucidating Mechanism and Improving Safety Profile
Expert Insight: For novel opioid receptor agonists, a key goal is to separate the desired analgesic effects from unwanted side effects. The leading hypothesis is that MOR-mediated analgesia is primarily driven by G-protein signaling, while side effects like constipation and respiratory depression are linked to the recruitment of β-arrestin-2.[1][2] Compounds that show a bias towards G-protein activation ("biased agonists") are therefore highly sought after.
MOR Signaling Pathways and Therapeutic Outcomes
Caption: Differentiated signaling pathways of the μ-opioid receptor.
Protocol 3.1: β-Arrestin-2 Recruitment Assay
Causality: This assay directly measures the interaction between the activated MOR and β-arrestin-2. By comparing a compound's potency (EC₅₀) in this assay to its potency in the G-protein (cAMP) assay, a "bias factor" can be calculated to quantify its signaling preference.
Methodology:
-
Assay Principle: Utilize a commercially available assay system, such as DiscoveRx's PathHunter or Promega's NanoBRET, which are based on enzyme fragment complementation. In these systems, the receptor is tagged with one part of an enzyme, and β-arrestin is tagged with the other. Agonist-induced recruitment brings the fragments together, generating a measurable signal (chemiluminescent or fluorescent).
-
Cell Culture and Plating: Use the specific cell line provided with the assay kit (e.g., U2OS cells co-expressing ProLink-tagged MOR and EA-tagged β-arrestin-2). Plate the cells in a white, opaque 384-well microplate.
-
Compound Treatment: Prepare serial dilutions of test compounds and add them to the cells. Include a non-biased control (e.g., DAMGO) and a vehicle control.
-
Incubation: Incubate the plate at 37 °C for 90 minutes.
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol and incubate in the dark for 60 minutes. Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the compound to determine the EC₅₀ and Emax for β-arrestin-2 recruitment. Compare these values to those from the cAMP assay to assess signaling bias.
Protocol 3.2: In Vivo Side Effect Model (Gastrointestinal Transit)
Causality: Opioid-induced constipation is primarily caused by the activation of MORs in the gut, which reduces gastrointestinal motility. The charcoal meal test provides a direct, quantitative measure of this effect. A superior analgesic candidate should exhibit potent antinociception with significantly less inhibition of GI transit compared to morphine.[1][2]
Methodology:
-
Fasting: Fast mice overnight (12-18 hours) with free access to water.
-
Compound Administration: Administer the test compound, morphine (positive control), or vehicle at doses determined to be equi-analgesic from the hot plate test.
-
Charcoal Meal: After a set time (e.g., 30 minutes post-subcutaneous injection), administer a 5% charcoal suspension in 10% gum acacia orally to each mouse.
-
Transit Measurement: After another 20-30 minutes, humanely euthanize the animals. Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the stomach. Calculate the percent transit using the formula: % GI Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Comparison: Compare the % GI Transit for the test compounds to the vehicle and morphine groups. A desirable compound will show a significantly smaller reduction in transit compared to morphine at an equi-analgesic dose.
References
-
Guiso, M., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ChemMedChem. Available at: [Link]
-
Kuppusamy, R., et al. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. European Journal of Medicinal Chemistry, 243, 114728. Available at: [Link]
-
Kuppusamy, R., et al. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. PubMed. Available at: [Link]
-
ResearchGate. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation | Request PDF. Available at: [Link]
-
D'Auria, M. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]
Sources
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of 2-(Benzo[b]thiophen-2-yl)ethanamine
Welcome to the dedicated technical support guide for the purification of 2-(Benzo[b]thiophen-2-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar basic compounds. We will move beyond simple procedural steps to explore the underlying chemical principles that govern separation, empowering you to troubleshoot effectively and optimize your results.
The structure of this compound, featuring a lipophilic benzothiophene core and a basic primary amine, presents a classic purification challenge. The amine's basicity leads to strong, often undesirable, interactions with the standard silica gel stationary phase, resulting in common issues like peak tailing, poor resolution, and low recovery. This guide provides a framework for diagnosing and solving these problems through a series of frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is my purification of this compound resulting in severe peak tailing?
A1: This is the most common issue encountered when purifying basic compounds like your ethanamine on silica gel. Peak tailing occurs because the lone pair of electrons on the primary amine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica. This is a secondary retention mechanism, a strong acid-base interaction, in addition to the desired polar interactions.[1][2] Since these silanol sites are not uniformly distributed, different molecules of your compound are retained for varying lengths of time, leading to a "tail" on the backside of the elution peak.
To mitigate this, you must suppress this secondary interaction. The most effective strategy is to add a competitive base to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide. These additives will preferentially bind to the acidic silanol sites, effectively masking them from your target compound. A typical concentration is 0.5-2% (v/v) of TEA in the eluent.
Q2: What is the best stationary phase for this compound? Silica, Alumina, or something else?
A2: The choice of stationary phase is critical and depends on the specific impurities in your crude mixture.
-
Standard Silica Gel: Despite the tailing issue, it is often the first choice due to its versatility and cost-effectiveness. The tailing can be managed effectively with mobile phase modifiers (see Q1). It is excellent for separating compounds based on polarity differences.
-
Deactivated (End-Capped) Silica: This is a superior choice to standard silica as many of the most acidic silanol groups have been chemically converted to less interactive silyl ethers. While this reduces tailing, the use of a basic modifier is still recommended for optimal results.
-
Alumina (Al₂O₃): Basic alumina is an excellent alternative for purifying basic compounds. Its surface is basic, which eliminates the problematic acid-base interactions seen with silica. However, be aware that alumina can sometimes catalyze reactions with sensitive compounds, and its separation characteristics (selectivity) differ from silica. It is often less forgiving for very polar compounds.
-
Amine-Functionalized Silica (NH₂): This phase can be used for normal-phase chromatography and offers a different selectivity compared to standard silica.[3] It can be particularly useful if you have a persistent impurity that co-elutes with your product on silica or alumina.
Recommendation: Start with standard or end-capped silica gel and a triethylamine-modified mobile phase. If separation is still poor, consider basic alumina as your next option.
Q3: How do I select and optimize the mobile phase?
A3: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that moves your desired compound to a Retention Factor (Rf) of approximately 0.2-0.35.
-
Start with a Standard Solvent System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).
-
Incorporate a Polar Modifier: Due to the amine's polarity, you will likely need a stronger, more polar solvent like Methanol (MeOH) or Isopropanol. A typical system is Dichloromethane/Methanol (DCM/MeOH).
-
Add the Basic Modifier: Crucially, add 0.5-1% triethylamine (TEA) to your pre-mixed mobile phase for TLC analysis to mirror the conditions in your column.
-
Optimize the Ratio: Adjust the ratio of the main solvents to achieve the target Rf. For example, start with 98:2 DCM/MeOH (+1% TEA) and increase the methanol content if the spot remains at the baseline.
| Solvent System Class | Starting Ratios (v/v) | Target Analytes |
| Low-to-Medium Polarity | Hexane / Ethyl Acetate (9:1 to 1:1) + 1% TEA | Less polar impurities, separation from starting materials. |
| Medium-to-High Polarity | Dichloromethane / Methanol (99:1 to 9:1) + 1% TEA | Elution of the target amine and more polar impurities. |
| Alternative System | Toluene / Acetone (8:2 to 1:1) + 1% TEA | Can offer different selectivity if co-elution is an issue. |
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem: My compound is streaking badly on the TLC plate and I see a long, tailed spot after running the column.
-
Question: Did you include a basic modifier like triethylamine (TEA) in your mobile phase during both TLC and column chromatography?
-
Answer/Solution: The absence of a base is the most likely cause. The amine is interacting strongly and irreversibly with acidic sites on the silica. Prepare a new mobile phase containing 0.5-2% TEA and re-run your TLC. Use this same modified solvent system for the column. This will deactivate the silica surface and should result in a well-defined, symmetrical spot.[4]
-
-
Question: Is your crude sample fully dissolved in the loading solvent, and did you use a minimal amount of it?
-
Answer/Solution: Loading the sample in a large volume of a strong solvent (like pure methanol) can cause band broadening and streaking. The ideal method is "dry loading." Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a free-flowing powder. Carefully apply this powder to the top of your column bed. This ensures the compound starts as a very narrow, concentrated band.
-
Problem: My yield is very low. I suspect the product is stuck on the column.
-
Question: After running your planned gradient, did you perform a "column flush" with a very strong solvent?
-
Answer/Solution: It's possible your mobile phase was not strong enough to elute the compound completely, especially if it bound to active sites. After you have collected all fractions from your gradient, flush the column with at least 3-5 column volumes of a much more polar solvent system, such as 80:20:1 DCM/Methanol/TEA or even 90:10:1 Methanol/Ammonium Hydroxide/Water. Analyze these flush fractions by TLC to see if your product is present.
-
-
Question: Could your compound be degrading on the acidic silica?
-
Answer/Solution: While the benzothiophene core is relatively stable, some complex amines can be sensitive to the acidic environment of silica gel over long exposure times.[5] If you suspect degradation (e.g., appearance of new, very polar baseline spots on TLC), you should:
-
Run the column faster: Use a slightly stronger starting mobile phase to reduce the residence time on the column.
-
Switch to a less acidic stationary phase: Use deactivated silica or, preferably, basic alumina.
-
-
Problem: I can't separate my product from a key impurity that has a very similar Rf.
-
Question: Have you tried altering the solvent selectivity?
-
Answer/Solution: Separation is governed by differences in how compounds interact with the stationary and mobile phases. If a Hexane/Ethyl Acetate system fails, it's because the compounds have similar polarity in that context. You need to change the nature of the interactions.
-
Change Solvent Families: Instead of an ester (Ethyl Acetate), try a ketone (Acetone) or an ether (like MTBE or Diethyl Ether) as the polar component. For example, try a Toluene/Acetone gradient. This alters the hydrogen bonding and dipole-dipole interactions and can often resolve closely running spots.
-
Utilize Aromatic Interactions: Consider using a stationary phase with aromatic character, such as a phenyl-bonded or biphenyl phase, which can introduce π-π stacking interactions and potentially resolve your product from impurities that lack this capability.
-
-
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines the logical steps from receiving the crude material to obtaining the purified product.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Peak Tailing
This decision tree illustrates the thought process for diagnosing and fixing peak tailing issues.
Caption: A decision tree for troubleshooting peak tailing.
Detailed Experimental Protocol
Protocol 1: Column Chromatography of Crude this compound
This protocol assumes a crude sample mass of ~1.0 g and the use of standard silica gel.
1. Materials & Setup:
-
Crude this compound (~1.0 g)
-
Silica gel (for flash chromatography, 40-63 µm particle size), ~40-50 g
-
Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade
-
Glass chromatography column (e.g., 40 mm diameter)
-
Collection vessels (test tubes or flasks)
-
TLC plates (silica gel 60 F₂₅₄)
2. Mobile Phase Preparation:
-
Eluent A: 99:1 (v/v) DCM/MeOH.
-
Eluent B: 90:10 (v/v) DCM/MeOH.
-
To each eluent, add TEA to a final concentration of 1% (v/v). For 1 L of eluent, add 10 mL of TEA. This is your working mobile phase.
-
Scientist's Note: Pre-mixing your eluents and adding the modifier ensures a consistent, equilibrated system, which is crucial for reproducible results.
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of clean sand.
-
In a beaker, mix ~40 g of silica gel with Eluent A to form a consistent slurry.
-
Pour the slurry into the column. Use additional Eluent A to rinse any remaining silica into the column.
-
Gently tap the column to settle the bed and open the stopcock to drain some solvent, ensuring no air enters the silica bed. The top of the bed should be flat and level.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading (Dry Loading):
-
Dissolve the 1.0 g of crude product in a minimal amount of DCM (~10-15 mL).
-
Add ~2-3 g of silica gel to this solution.
-
Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the packed column, ensuring an even layer.
5. Elution and Fraction Collection:
-
Carefully add Eluent A to the column without disturbing the top layer.
-
Begin eluting the column, starting with 100% Eluent A. Maintain a constant flow rate.
-
Collect fractions (e.g., 15-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by slowly adding Eluent B to your solvent reservoir (gradient elution). A typical gradient might be:
-
2 column volumes of 100% A (1% MeOH).
-
2 column volumes of 75:25 A:B (3.25% MeOH).
-
2 column volumes of 50:50 A:B (5.5% MeOH).
-
Continue increasing polarity until the product has fully eluted.
-
-
Monitor the elution process by collecting small spots from the column outflow onto a TLC plate.
6. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC using your optimized mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for the amine).
-
Combine the fractions that contain only the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.
References
-
Ferreira, I. C. F. R., et al. (2003). Synthesis of Diarylamines in the Benzo[b]thiophene Series Bearing Electron Donating or Withdrawing Groups by Buchwald—Hartwig. Tetrahedron, 59, 975–981. Available at: [Link]
- Google Patents. (2012). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
-
Joule, J. A. (2010). Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. Available at: [Link]
-
Cerdeira, N., et al. (2016). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2016(2), M888. Available at: [Link]
-
Scammells, P. J., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect, 7(1). Available at: [Link]
-
Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(4), 516-532. Available at: [Link]
-
Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(4), 516-532. Available at: [Link]
-
PubChem. Benzo[b]thiophene-3-ethanamine. National Center for Biotechnology Information. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Available at: [Link]
-
University of South Alabama. (2021). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
Chromatography Forum. (2007). severe tailing on column. Available at: [Link]
Sources
Troubleshooting low yield in the reduction of 2-(benzo[b]thiophen-2-yl)acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitrile group in 2-(benzo[b]thiophen-2-yl)acetonitrile is a critical step in the synthesis of various pharmaceutical intermediates and other bioactive molecules. However, achieving a high yield of the desired primary amine, 2-(benzo[b]thiophen-2-yl)ethanamine, can be challenging. This guide addresses common issues encountered during this transformation, providing detailed explanations and actionable protocols to overcome them.
Troubleshooting Low Yield and Side Product Formation
Low yields in this reduction can stem from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of undesired side products. This section provides a structured approach to identifying and resolving these issues.
FAQ 1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Incomplete conversion is a common problem that can often be resolved by carefully evaluating your reaction parameters.
Potential Causes and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal hydride reductions, ensure you are using a sufficient excess to account for any adventitious water or other reactive functional groups.
-
Inactive Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly sensitive to moisture and can lose its activity upon improper storage or handling. Always use freshly opened or properly stored LiAlH₄.
-
Catalytic Hydrogenation Catalysts (e.g., Raney® Nickel, Pd/C): The activity of these catalysts can diminish over time or due to poisoning. Use fresh catalyst or ensure your current batch is active.
-
-
Sub-optimal Reaction Temperature:
-
LiAlH₄ Reductions: These are typically performed at temperatures ranging from 0 °C to reflux in an ethereal solvent like THF. If the reaction is sluggish at lower temperatures, a gradual increase may be necessary.
-
Catalytic Hydrogenation: The optimal temperature and pressure will depend on the specific catalyst and substrate. Insufficient temperature or pressure can lead to incomplete reaction.
-
-
Poor Solubility: The starting material, 2-(benzo[b]thiophen-2-yl)acetonitrile, may have limited solubility in some solvents at lower temperatures, hindering its interaction with the reducing agent. Consider using a co-solvent or a higher reaction temperature to improve solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reaction.
FAQ 2: I'm observing the formation of multiple products, leading to a low yield of the desired primary amine. What are these byproducts and how can I minimize them?
The formation of side products is a major contributor to low yields. The nature of these byproducts often depends on the chosen reduction method.
Common Side Products and Mitigation Strategies:
-
Secondary and Tertiary Amines (Primarily with Catalytic Hydrogenation): The primary amine product can react with the imine intermediate to form secondary and, subsequently, tertiary amines.
-
Mitigation: The addition of ammonia or an ammonium salt to the reaction mixture can suppress the formation of these byproducts.[1] Performing the reaction in the presence of a co-catalyst or optimizing the solvent system can also improve selectivity.
-
-
Over-reduction of the Benzothiophene Ring: The benzothiophene ring system can be susceptible to reduction under certain conditions, leading to the formation of 2,3-dihydrobenzo[b]thiophene derivatives or even desulfurization products.
-
Mitigation:
-
Catalytic Hydrogenation: Careful selection of the catalyst and reaction conditions (temperature, pressure, and reaction time) is crucial. Milder conditions are less likely to cause over-reduction.
-
LiAlH₄ Reduction: While generally less prone to reducing the aromatic ring compared to some catalytic methods, prolonged reaction times or high temperatures should be avoided.
-
-
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding amide or carboxylic acid.[2]
-
Mitigation: Ensure all reagents and solvents are anhydrous, particularly when using water-sensitive reagents like LiAlH₄.
-
Reaction Pathways Leading to Side Products:
Caption: Potential side product formation pathways.
Recommended Reduction Protocols and Method Selection
The choice of reducing agent is a critical decision that will influence the outcome of your synthesis. Below is a comparison of common methods with detailed protocols.
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful and generally effective reagent for nitrile reduction.[3] It is less likely to cause over-reduction of the benzothiophene ring compared to some catalytic methods.
Protocol:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 2-(benzo[b]thiophen-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by column chromatography on silica gel or by acid-base extraction.
Data Table: LiAlH₄ Reduction Parameters
| Parameter | Recommended Value |
| Equivalents of LiAlH₄ | 1.5 - 2.0 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2 - 4 hours |
| Work-up | Fieser Method (H₂O, NaOH(aq), H₂O) |
Method 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a scalable and often more environmentally friendly alternative to metal hydride reductions. Raney® Nickel is a common catalyst for nitrile reduction.
Protocol:
-
Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-(benzo[b]thiophen-2-yl)acetonitrile, a suitable solvent (e.g., ethanol or methanol), and Raney® Nickel (as a slurry in water, typically 10-20% by weight of the nitrile).
-
Ammonia Addition (Optional but Recommended): To suppress the formation of secondary and tertiary amines, add a solution of ammonia in methanol or bubble ammonia gas through the reaction mixture.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen.
-
Isolation: Once the reaction is complete, cool the vessel, and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Data Table: Raney® Nickel Hydrogenation Parameters
| Parameter | Recommended Value |
| Catalyst Loading | 10-20% (w/w) Raney® Nickel |
| Solvent | Ethanol or Methanol |
| Additive | Ammonia |
| Hydrogen Pressure | 50 - 100 psi |
| Reaction Temperature | 50 - 80 °C |
Method 3: Borane Reduction
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder alternative for nitrile reduction and can exhibit good functional group tolerance.[4]
Protocol:
-
Setup: Under an inert atmosphere, add a solution of 2-(benzo[b]thiophen-2-yl)acetonitrile in anhydrous THF to a flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Borane: Add a solution of BH₃·THF (2-3 equivalents) dropwise to the nitrile solution at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously add methanol to quench the excess borane. Then, add aqueous HCl and heat the mixture to hydrolyze the amine-borane complex.
-
Isolation: Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude amine by standard methods.
Data Table: Borane Reduction Parameters
| Parameter | Recommended Value |
| Reagent | BH₃·THF or BH₃·SMe₂ |
| Equivalents of Borane | 2 - 3 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to reflux |
| Work-up | Acidic hydrolysis followed by basic extraction |
Purification of this compound
The final purity of your product is as important as the yield. Here are some common impurities and methods for their removal.
-
Unreacted Starting Material: Can often be removed by column chromatography. Due to the significant polarity difference between the nitrile and the amine, separation is usually straightforward.
-
Secondary/Tertiary Amines: These can be challenging to separate from the primary amine by chromatography alone. Conversion of the amine mixture to their hydrochloride salts and fractional crystallization can sometimes be effective.
-
Over-reduced Products: These are typically less polar than the desired amine and can be separated by column chromatography.
-
Amide/Carboxylic Acid from Hydrolysis: These can be removed by an acid-base extraction. The basic amine product will be extracted into the acidic aqueous phase, leaving the neutral or acidic impurities in the organic phase. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.
Safety Considerations
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly maintained and operated by trained personnel. Raney® Nickel can be pyrophoric when dry and should be handled as a slurry.
-
Borane Reagents: Borane complexes are flammable and can release flammable gases upon contact with water. Handle them in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
- Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.
-
LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 453.
-
YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]...
- Hegedűs, L., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.
- Chapman, N. B., Clarke, K., & Manolis, A. (1970). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 915-919.
- Kim, J., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 893.
- Li, X., et al. (2018). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
-
YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]...
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Retrieved from [Link]
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
JKU ePUB. (n.d.). DEVELOPMENT OF ROBUST NON-PRECIOUS METAL-BASED (TRANSFER) HYDROGENATION CATALYSTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 11). Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. Retrieved from [Link]
-
YouTube. (2024, January 31). Reaction Today: Reduction of Nitrile | Stephen | DIBAL-H | LiAlH4 #organicchemistry. Retrieved from [Link]...
-
National Center for Biotechnology Information. (2021, March 29). Electrochemical reduction of acetonitrile to ethylamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
Sources
- 1. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(benzo[b]thiophen-2-yl)acetonitrile | 75444-80-3 [smolecule.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. jrfglobal.com [jrfglobal.com]
Technical Support Center: A-to-Z Guide for the Scalable Synthesis of 2-Acetylbenzo[b]thiophene
Welcome to the dedicated support center for the synthesis of 2-acetylbenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to scale up the production of this key heterocyclic building block for library development and drug discovery programs.
The benzo[b]thiophene motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its efficient and scalable synthesis is therefore a critical step in many research endeavors. This document provides an in-depth, field-tested protocol for a reliable synthetic route, alongside a comprehensive troubleshooting guide to navigate the common challenges encountered during scale-up.
Part 1: Recommended Scalable Synthesis Protocol: Friedel-Crafts Acylation
For the synthesis of 2-acetylbenzo[b]thiophene on a multi-gram to kilogram scale, the Friedel-Crafts acylation of benzo[b]thiophene remains one of the most robust and economically viable methods.[3] The reaction proceeds via an electrophilic aromatic substitution, where an acylium ion, generated from acetyl chloride and a Lewis acid catalyst (typically aluminum chloride), attacks the electron-rich 2-position of the benzo[b]thiophene ring.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Benzo[b]thiophene (1.0 eq)
-
Acetyl chloride (1.1 - 1.5 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 - 1.6 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), 1-2 M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Heptane or Hexanes
-
Isopropanol (IPA)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry, appropriately sized reactor with anhydrous dichloromethane (DCM). Begin stirring and cool the solvent to 0-5 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cold DCM. Causality Note: This addition is exothermic. Maintaining a low temperature prevents solvent boiling and potential side reactions. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.[4][5][6]
-
Acyl Chloride Addition: Once the AlCl₃ is well-suspended, slowly add acetyl chloride dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: In a separate vessel, dissolve the benzo[b]thiophene in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture back down to 0-5 °C. Very slowly and carefully, quench the reaction by adding it to a pre-chilled mixture of crushed ice and 1 M HCl. Safety & Mechanistic Note: This is a highly exothermic and gas-evolving step. The acid hydrolyzes the aluminum complexes and dissolves the inorganic salts.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 1-2 times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Causality Note: The acid wash removes any remaining basic impurities, while the bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: The crude 2-acetylbenzo[b]thiophene can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or heptane) or by silica gel chromatography. For large-scale operations, recrystallization is often preferred. The product is typically a pale yellow or off-white solid.[7]
Part 2: Troubleshooting Guide & FAQs
This section is structured to provide rapid, actionable solutions to common problems encountered during the synthesis.
Troubleshooting Q&A
Q1: My reaction yield is very low. What are the likely causes?
A1: Low yield is a common issue that can stem from several factors. Here's a systematic approach to diagnose the problem:
-
Catalyst Deactivation: The primary suspect is often moisture. Anhydrous aluminum chloride is extremely hygroscopic.[4][6] Ensure all glassware was oven-dried, solvents were from a freshly opened bottle or properly dried, and the reaction was maintained under a strict inert atmosphere.
-
Insufficient Catalyst: The product, a ketone, forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction.[4] Therefore, a stoichiometric amount (or slight excess) of AlCl₃ is required. If you used a catalytic amount, the reaction would stall.
-
Incomplete Reaction: Check your monitoring data (TLC/HPLC). If a significant amount of starting material remains, consider extending the reaction time or gently warming the reaction to 30-40 °C.
-
Poor Quenching/Work-up: During the quench, localized overheating can cause product degradation. Ensure the quench is performed slowly and with vigorous stirring at low temperatures. Inefficient extraction can also lead to product loss in the aqueous phase.
Q2: I'm seeing multiple spots on my TLC plate, indicating significant impurity formation. What are these impurities and how can I avoid them?
A2: The most common impurities in this reaction are:
-
3-acetylbenzo[b]thiophene (Positional Isomer): While acylation strongly favors the 2-position in benzo[b]thiophene, small amounts of the 3-isomer can form, particularly if the reaction temperature is too high. Maintaining the initial addition temperature at 0-5 °C is crucial for regioselectivity.
-
Di-acylated Products: Although the acetyl group is deactivating, preventing a second acylation is key.[8][9] Using a large excess of acetyl chloride or prolonged reaction times at elevated temperatures can sometimes lead to di-acylation. Stick to a modest excess of the acylating agent (1.1-1.2 eq).
-
Polymerization/Tar Formation: Thiophene-based compounds can be sensitive to strong acids, leading to polymerization.[10] This is often exacerbated by high temperatures or using old, impure starting materials. Using high-purity benzo[b]thiophene and strict temperature control minimizes this.
Q3: The reaction has stalled and is not proceeding to completion, even after several hours.
A3: This is typically due to catalyst deactivation or insufficient stoichiometry.
-
Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst may be partially hydrolyzed.
-
Check Reagent Stoichiometry: As noted in A1, ensure you are using at least 1.2 equivalents of AlCl₃ relative to the benzo[b]thiophene. The product complexation consumes the catalyst, so a molar excess is necessary.
-
Temperature: While low temperature is needed for addition, the reaction itself may require room temperature or gentle heating to proceed at a reasonable rate. If it's stalled at a low temperature, allow it to warm to ambient temperature.
Q4: My final product is a dark, oily substance that is difficult to purify by recrystallization.
A4: This indicates the presence of tarry, polymeric impurities.
-
Pre-purification: Before attempting recrystallization, try to remove the bulk of the tar. Dissolve the crude oil in a minimal amount of a solvent like DCM and pass it through a short plug of silica gel, eluting with the same solvent. This can remove the high molecular weight colored impurities.
-
Alternative Purification: If recrystallization fails, column chromatography is the next option. Use a gradient elution system, for example, starting with pure hexanes and gradually increasing the proportion of ethyl acetate.
-
Review Reaction Conditions: This outcome strongly suggests a need to revisit the reaction conditions. Stricter temperature control, higher purity reagents, and ensuring an inert atmosphere are the best preventative measures.
Frequently Asked Questions (FAQs)
Q: Why is Friedel-Crafts acylation preferred for scale-up over other methods? A: The primary advantages are cost and simplicity. Benzo[b]thiophene, acetyl chloride, and aluminum chloride are readily available, inexpensive bulk starting materials. The reaction setup is straightforward and does not require specialized equipment, making it highly amenable to industrial-scale production. Alternative methods, while sometimes offering milder conditions, may involve more expensive reagents or multi-step sequences.[2][11]
Q: What are the critical safety precautions when handling anhydrous aluminum chloride? A: Aluminum chloride requires careful handling.
-
Moisture Reactivity: It reacts violently and exothermically with water, releasing corrosive hydrogen chloride (HCl) gas.[5][6] Always handle it in a fume hood and under anhydrous conditions.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][13]
-
Spill Management: In case of a spill, do NOT use water.[6][14] Cover the spill with dry sand or another inert, non-combustible absorbent.
-
Quenching: The work-up procedure involves quenching with water/acid and is highly energetic. This must be done slowly, at a low temperature, and behind a safety shield, especially on a larger scale.
Q: Are there any "greener" or milder alternatives to the classical AlCl₃-mediated Friedel-Crafts reaction? A: Yes, research into greener alternatives is ongoing. Some options include:
-
Solid Acid Catalysts: Zeolites like Hβ have been shown to effectively catalyze the acylation of thiophenes, offering the advantage of being recoverable and reusable.[15]
-
Other Lewis Acids: Milder Lewis acids such as stannic chloride (SnCl₄) or titanium tetrachloride (TiCl₄) can be used, though they may require higher temperatures or longer reaction times.[10]
-
Water-Mediated Synthesis: Some novel, one-pot methods have been developed that use water as a solvent, reacting halo-aromatics with mercaptoacetone, avoiding traditional Friedel-Crafts conditions altogether.[2][16] However, the scalability and economics of these routes must be evaluated for each specific application.
Part 3: Data & Visualizations
Data Presentation: Impact of Lewis Acid on Acylation
The choice of Lewis acid and solvent can influence the outcome. The following table provides a comparative overview based on literature precedents.
| Lewis Acid | Typical Solvent | Relative Reactivity | Key Considerations |
| AlCl₃ | DCM, DCE | High | Inexpensive, highly effective, but requires strict anhydrous conditions and stoichiometric amounts.[4] |
| SnCl₄ | DCE | Moderate | Milder than AlCl₃, may offer better selectivity in complex substrates, but is more expensive.[10] |
| TiCl₄ | DCM | Moderate | Similar in reactivity to SnCl₄, useful for sensitive substrates.[10] |
| Zeolites (e.g., Hβ) | Solvent-free or High-boiling solvent | Moderate to High | Reusable, environmentally friendly, but may require higher temperatures and catalyst optimization.[15] |
Visualizations
The following diagram illustrates the key steps in the Friedel-Crafts acylation of benzo[b]thiophene.
Caption: Key steps in the formation of 2-acetylbenzo[b]thiophene.
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Debray, J., Lemaire, M., & Popowycz, F. (2012). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Synlett, 23(17), 2537-2541. [Link]
-
Giraud, F., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(21), 5036. [Link]
-
PrepChem. (n.d.). Synthesis of 2-acetylbenzo[b]thiophene. PrepChem.com. [Link]
- Google Patents. (1992). Process for production of 2-acetylbenzo b thiophene. EP0599531A1.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). [Link]
-
Kolasa, T., & Brooks, D. W. (1993). Practical Synthesis of 2-Acetylbenzo[b]thiophene. Synthetic Communications, 23(6), 743-748. [Link]
-
Maccioni, E., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(11), 3356. [Link]
-
The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. YouTube. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemburkar, S. R., et al. (2008). Efficient Method for Synthesis of 2-Acetylbenzo(b)thiophene and Its Derivatives, the Key Synthons for 5-Lipoxygenase Inhibitors. Synthetic Communications, 38(12), 1969-1978. [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. [Link]
-
Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29591-29626. [Link]
-
Sci-Hub. (2013). ChemInform Abstract: Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. [Link]
- Google Patents. (1947).
-
Okuyama, T. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(12), 3290. [Link]
-
Wang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Green and Sustainable Chemistry, 4(2), 1-5. [Link]
- Google Patents. (2017). A kind of preparation method of 2 acetyl thiophene. CN106892895A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
Stability issues of 2-(Benzo[b]thiophen-2-yl)ethanamine under acidic conditions
This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges of 2-(Benzo[b]thiophen-2-yl)ethanamine under acidic conditions. By understanding the underlying chemical principles, you can mitigate degradation, ensure the integrity of your experiments, and troubleshoot unexpected results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability and Handling
Question 1: What is the general stability of this compound, and what initial precautions should I take when preparing acidic solutions?
Answer: this compound is comprised of a stable aromatic benzothiophene ring system and a basic ethylamine side chain. The benzothiophene core itself is quite stable due to its aromaticity, with a resonance energy of 58 kcal/mol.[1] However, the primary amine group is a key reactive center, particularly in acidic media.
Your primary initial consideration should be the protonation of the ethylamine side chain. In the presence of acid, the lone pair of electrons on the nitrogen atom will readily accept a proton to form a water-soluble ammonium salt. This is a standard acid-base reaction and does not represent degradation. However, the pH of your solution will dictate the form of the compound.
Key Causality:
-
Basicity of the Amine: The ethylamine group is basic and will be protonated in acidic solutions. This is generally a reversible process.
-
Aromatic Stability: The benzothiophene ring is inherently stable at room temperature.[1]
Initial Experimental Choices:
-
pH Control: When preparing solutions, always add the compound to the acidic solution, rather than adding concentrated acid to the compound, to ensure rapid and uniform salt formation and to avoid localized areas of high acid concentration.
-
Inert Atmosphere: For long-term storage of solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if other reactive species are present. The benzothiophene moiety can be oxidized to sulfoxides or sulfones under certain conditions.[1]
-
Temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C) to minimize the rate of any potential degradation reactions.
Section 2: Troubleshooting Guide - Degradation Under Acidic Stress
Question 2: I've observed the appearance of new, unexpected peaks in my HPLC analysis after incubating my compound in a strongly acidic solution (e.g., pH < 2). What could be happening?
Answer: While the protonated form of this compound is expected in acidic solutions, strong acidic conditions, especially when combined with elevated temperatures, can induce degradation of the benzothiophene ring. The thiophene ring within the benzothiophene system is susceptible to electrophilic attack, which can be catalyzed by strong acids.
Plausible Degradation Pathway: Under harsh acidic conditions (e.g., concentrated HCl or H₂SO₄), protonation can occur on the benzothiophene ring itself, particularly at the C3 position, which is electron-rich. This can lead to a cascade of reactions, including potential ring-opening or polymerization, resulting in a complex mixture of degradation products. While benzothiophenes are generally aromatic, the thiophene ring is more reactive than the benzene ring towards electrophiles.[2]
Visualizing the Initial Step:
Caption: Reversible protonation of the primary amine in acidic media.
Troubleshooting Steps:
-
Confirm pH: Accurately measure the pH of your solution. The stability of the compound is likely highly pH-dependent.
-
Temperature Control: Repeat the experiment at a lower temperature to see if the formation of impurities is reduced.
-
Acid Choice: Consider using a weaker acid if your experimental protocol allows. For instance, acetic acid is less likely to induce ring degradation than sulfuric acid.
-
Forced Degradation Study: Conduct a systematic forced degradation study to identify the conditions under which your compound is unstable. A protocol for this is provided in Section 3.
Question 3: My solution of this compound has developed a yellow or brown color over time, even at moderately acidic pH. What does this discoloration indicate?
Answer: Discoloration often suggests the formation of chromophoric degradation products, which could arise from polymerization or oxidative processes. While the benzothiophene ring is relatively stable, trace impurities or exposure to air and light can initiate degradation pathways.
Potential Causes:
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of trace metals or peroxides. This can lead to the formation of sulfoxides or sulfones, which may be colored.
-
Polymerization: Under certain acidic conditions, thiophenes can undergo polymerization, leading to complex, often colored, mixtures. This is more common with simpler thiophenes but can be a concern for benzothiophene derivatives under forcing conditions.
-
Light Sensitivity: Photodegradation can also lead to the formation of colored byproducts.
Experimental Validation and Mitigation:
-
Protect from Light: Store your solutions in amber vials or protect them from light to rule out photodegradation.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purity of Starting Material: Ensure the purity of your this compound. Trace impurities could be acting as catalysts for degradation.
Section 3: Experimental Protocol - Forced Degradation Study
This protocol is designed to systematically evaluate the stability of this compound under various stress conditions, as recommended by ICH guidelines for stability testing.[3]
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under acidic, basic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Incubate both solutions at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water/formic acid). .
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Data Summary Table:
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ||
| 1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Photolytic | 24 | RT |
This table should be filled in with your experimental data.
Workflow Diagram:
Caption: A systematic workflow for conducting forced degradation studies.
Section 4: Concluding Remarks
The stability of this compound in acidic conditions is primarily governed by the basicity of the ethylamine side chain and the inherent aromaticity of the benzothiophene ring. While generally stable under mild acidic conditions, harsh environments (low pH, high temperature) can lead to degradation. A systematic approach to handling, solution preparation, and, if necessary, forced degradation studies will ensure the integrity of your research and provide a clear understanding of the compound's stability profile.
References
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the In Vitro Evaluation of Benzothiophene Derivatives as Monoamine Transporter Ligands
This guide provides an in-depth comparative analysis of benzothiophene derivatives as ligands for the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission and are the targets for a wide array of therapeutics used to treat psychiatric and neurological disorders. The benzothiophene scaffold is a "privileged" structure in medicinal chemistry, found in several FDA-approved drugs, and its exploration for novel monoamine transporter ligands is an active area of research.
This document will delve into the structure-activity relationships of a specific class of benzothiophene derivatives—(2-aminopropyl)benzo[b]thiophenes (APBTs)—and provide detailed, field-proven protocols for their in vitro evaluation, empowering researchers to rigorously assess novel compounds.
Comparative Analysis: The Case of (2-Aminopropyl)benzo[b]thiophene (APBT) Isomers
The pharmacological profile of a ligand is critically dependent on its chemical structure. A compelling illustration of this is the in vitro activity of six positional isomers of (2-aminopropyl)benzo[b]thiophene (APBT). Their potency to inhibit uptake at human monoamine transporters expressed in HEK293 cells varies significantly depending on the attachment point of the aminopropyl side chain.
The data presented below is derived from studies on these novel benzothiophene derivatives, offering a clear comparison of their potency and selectivity.
Table 1: Potency of APBT Isomers to Inhibit Neurotransmitter Uptake at Human Monoamine Transporters (hMATs) in HEK293 Cells
| Compound | hSERT IC₅₀ (nM) | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | SERT vs. DAT Selectivity |
| 2-APBT | 1,830 ± 260 | 11,300 ± 1,400 | 1,210 ± 140 | 6.2 |
| 3-APBT | 1,230 ± 160 | 4,280 ± 560 | 1,220 ± 190 | 3.5 |
| 4-APBT | 1,210 ± 150 | >30,000 | 2,750 ± 320 | >24.8 |
| 5-APBT | 289 ± 20 | 4,140 ± 430 | 436 ± 47 | 14.3 |
| 6-APBT | 403 ± 46 | 13,000 ± 1,500 | 1,170 ± 130 | 32.3 |
| 7-APBT | 1,020 ± 110 | 10,600 ± 1,200 | 1,320 ± 150 | 10.4 |
| MDMA (ref.) | 563 ± 64 | 2,010 ± 230 | 853 ± 98 | 3.6 |
Data are presented as mean ± SEM. Selectivity is calculated as IC₅₀ (DAT) / IC₅₀ (SERT).
Structure-Activity Relationship (SAR) Insights
From the comparative data, several key structure-activity relationships can be deduced:
-
Potency at SERT: The position of the aminopropyl group has a profound impact on SERT inhibition. The 5- and 6-isomers (5-APBT and 6-APBT) exhibit the highest potency, with IC₅₀ values of 289 nM and 403 nM, respectively. This suggests that substitution on the benzene ring portion of the benzothiophene nucleus is favorable for SERT interaction.
-
Potency at DAT: All APBT isomers are weak DAT inhibitors, with IC₅₀ values in the micromolar range. This indicates a general disfavor for this scaffold at the dopamine transporter.
-
Potency at NET: The potencies at NET are more consistent across the isomers, generally falling within the low micromolar range.
-
Selectivity: Consequently, most APBT isomers are SERT- and/or NET-preferring ligands over DAT. Notably, 6-APBT and 5-APBT display the highest selectivity for SERT over DAT.[1] This differential selectivity is a crucial aspect of drug design, as it can dictate the therapeutic effects and side-effect profile of a compound.
Gold Standard In Vitro Evaluation Protocols
To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. The following sections detail the protocols for two fundamental assays in monoamine transporter research.
Radioligand Binding Assays
These assays determine the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.
Principle of the Assay: The underlying principle is the law of mass action. In a competitive binding assay, a fixed concentration of a radioligand and a cell membrane preparation containing the transporter of interest are incubated with varying concentrations of an unlabeled test compound. The test compound will compete with the radioligand for the binding sites on the transporter. The amount of radioligand bound to the transporter is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
-
Membrane Preparation:
-
Homogenize cultured cells expressing the target transporter (e.g., HEK293-hSERT) or brain tissue rich in the transporter (e.g., rat striatum for DAT) in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the benzothiophene derivative.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known selective inhibitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Synaptosomal Uptake Inhibition Assays
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
Principle of the Assay: Synaptosomes retain functional transporters and can actively take up their respective neurotransmitters from the surrounding medium. In an uptake inhibition assay, synaptosomes are incubated with a radiolabeled neurotransmitter substrate (e.g., [³H]serotonin) in the presence of varying concentrations of a test compound. The amount of radioactivity accumulated inside the synaptosomes is measured. A potent inhibitor will reduce the uptake of the radiolabeled substrate.
-
Synaptosome Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT/NET) in ice-cold sucrose buffer.
-
Homogenize the tissue gently.
-
Perform differential centrifugation: a low-speed spin to remove cell debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the benzothiophene derivative for a short period at 37°C. This allows the compound to interact with the transporters before the substrate is added.
-
Include control wells for total uptake (synaptosomes + radiolabeled substrate) and non-specific uptake (synaptosomes + radiolabeled substrate + a high concentration of a known potent uptake inhibitor).
-
-
Initiation of Uptake:
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
-
Incubation:
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical as it represents the initial rate of uptake.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove extracellular radioactivity.
-
-
Quantification:
-
Measure the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
-
Caption: Workflow for Synaptosomal Uptake Inhibition Assay.
Conclusion and Future Directions
The benzothiophene scaffold represents a versatile platform for the design of novel monoamine transporter ligands. As demonstrated with the APBT isomers, subtle structural modifications can lead to significant changes in potency and selectivity, highlighting the importance of comprehensive in vitro profiling. By employing rigorous and well-validated assays such as radioligand binding and synaptosomal uptake inhibition, researchers can effectively characterize the pharmacological profiles of new chemical entities. This detailed in vitro evaluation is the foundational step in the drug discovery pipeline, providing the critical data needed to identify promising candidates for further development as potential therapeutics for a range of neurological and psychiatric disorders.
References
-
Brandt, S. D., et al. (2021). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Neuropsychopharmacology, 46(12), 2139–2150. [Link]
-
Monge, A., et al. (2000). Synthesis and biological evaluation of new 3-(substituted-arylpiperazinyl-hydroxypropyl)-benzo[b]thiophenes as 5-HT1A receptor ligands. Journal of medicinal chemistry, 43(23), 4479-4487. [Link]
-
Perez-Silanes, S., et al. (2011). Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. ACS chemical neuroscience, 2(5), 255-264. [Link]
-
Supplementary Information for (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Neuropsychopharmacology. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzo[b]thiophen-2-yl)ethanamine
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Benzo[b]thiophen-2-yl)ethanamine, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound and structurally similar compounds, such as thiophene-2-ethylamine, are classified as hazardous.[1] The primary concerns associated with this class of compounds include:
-
Acute Toxicity : These substances are harmful if swallowed, inhaled, or in contact with the skin.[1][2]
-
Irritation : They can cause significant irritation to the skin, eyes, and respiratory system.[1][2]
-
Environmental Hazard : Benzo[b]thiophene, the core structure of this compound, is recognized as being toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its disposal.[2][4][5]
Due to these hazards, this compound is subject to stringent disposal regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
Key Safety and Disposal Information Summary
| Parameter | Guideline | Source |
| Primary Hazards | Harmful if swallowed, inhaled, or contacts skin; causes severe skin burns and eye damage; may cause respiratory irritation; toxic to aquatic life. | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory. Work in a well-ventilated area or fume hood. | [2][7] |
| Incompatible Materials | Strong oxidizing agents, acids, and alkali metals.[2][3] | |
| Approved Disposal Method | Incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1] | |
| Prohibited Disposal Methods | Do not dispose of in regular trash or pour down the drain.[4][5][8] |
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins with meticulous waste management practices within the laboratory. The following steps are essential for ensuring safety and compliance from the point of generation to the moment of collection.
Waste Container Selection
The choice of a waste container is the first line of defense against spills and exposure.
-
Material Compatibility : Utilize containers made of materials that are chemically resistant to this compound. High-density polyethylene (HDPE) or other appropriate plastic containers are generally preferred over glass to minimize the risk of breakage.[6]
-
Sealable Lids : The container must have a secure, leak-proof lid. Containers must be kept closed at all times except when waste is being added.[9] This is a common regulatory requirement and prevents the release of vapors.[9]
Waste Segregation and Labeling
To prevent dangerous chemical reactions, proper segregation of waste is critical.
-
Segregation : Store waste containers of this compound separately from incompatible materials, particularly strong acids and oxidizing agents.[2][3]
-
Labeling : All waste containers must be clearly labeled. The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department, must include:[6]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
The words "Hazardous Waste".[6]
-
The date of waste generation.[6]
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The name and contact information of the principal investigator or laboratory responsible.[6]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed professional waste disposal service.[1] The following protocol outlines the necessary steps for its proper management.
Collection and Accumulation in the Laboratory
-
Designated Accumulation Area : Establish a designated satellite accumulation area within the laboratory where the waste is generated. This area should be under the control of laboratory personnel.[9]
-
Container Management :
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the waste.
-
Carefully transfer the waste into the designated, properly labeled hazardous waste container.
-
Ensure the exterior of the container remains clean and free of contamination.
-
Securely close the container lid immediately after adding waste.[9]
-
-
Volume Limits : Be aware of the volume limits for satellite accumulation areas as defined by regulations. For acutely toxic wastes, this limit can be as low as one quart.[10]
Arranging for Professional Disposal
-
Contact EHS : Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6]
-
Documentation : Complete any required waste disposal forms provided by your EHS office. This documentation is crucial for tracking the waste from "cradle to grave" as mandated by the EPA.[6][11]
-
Professional Disposal : The EHS department will then manage the transfer of the waste to a licensed hazardous waste disposal company. The standard and most environmentally sound method for disposing of this type of organic compound is through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.
Spill Response
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Control the Source : If it is safe to do so, stop the source of the spill.
-
Containment and Cleanup : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to soak up the chemical.[4]
-
Collect Waste : Carefully sweep or scoop the absorbent material into a designated, sealable container for hazardous waste.[4][7] Label the container appropriately, indicating it is spill cleanup debris.
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the incident to your EHS department.
Personal Exposure
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2][7] Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2][7] Seek immediate medical attention.[2]
In all cases of exposure, consult the Safety Data Sheet (SDS) for the specific compound and provide it to medical personnel.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard awareness, proper segregation, and certified disposal methods, researchers can ensure their work is conducted not only at the forefront of innovation but also with the utmost respect for safety and regulatory compliance.
References
- Thiophene-2-Ethylamine Safety Guide. (n.d.).
- SAFETY DATA SHEET for Benzo[b]thiophene. (2016, February 5).
- SAFETY DATA SHEET for Thiophene-2-ethylamine. (2021, December 25). Fisher Scientific.
- Hazardous Waste and Disposal. (n.d.). American Chemical Society.
- THALLIUM, SOLUBLE COMPOUNDS. (n.d.). Occupational Safety and Health Administration (OSHA).
- Method 3660B: Sulfur Cleanup. (n.d.). U.S. Environmental Protection Agency (EPA).
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
- MSDS of C-benzo[B]thiophen-2-YL-methylamine. (n.d.).
- OSHA's toxic and hazardous substances standards. (2023, September 11). J. J. Keller & Associates, Inc.
- Chemical Waste Management Guide. (n.d.). Auburn University.
- SAFETY DATA SHEET for 2-(2-Thienyl)ethanol. (2009, August 4). Fisher Scientific.
- Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Alberta Environment.
- How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
- SAFETY DATA SHEET for 2-Methylbenzo[b]thiophene. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). (n.d.). Occupational Safety and Health Administration (OSHA).
- Federal Register/Vol. 76, No. 178/Wednesday, September 14, 2011/Rules and Regulations. (2011, September 14). GovInfo.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
